Methyl 5,5,5-trifluoro-4-oxopentanoate

Description

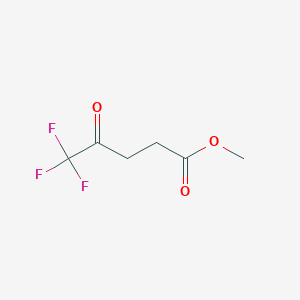

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5,5,5-trifluoro-4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3/c1-12-5(11)3-2-4(10)6(7,8)9/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGFYXZQBPBWAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652020 | |

| Record name | Methyl 5,5,5-trifluoro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22581-31-3 | |

| Record name | Methyl 5,5,5-trifluoro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Methyl 5,5,5 Trifluoro 4 Oxopentanoate

Reactivity at the Ketone Moiety

The ketone functional group in Methyl 5,5,5-trifluoro-4-oxopentanoate is expected to be the primary site for nucleophilic attack. The presence of the adjacent electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to reactions with nucleophiles.

Nucleophilic Addition Reactions

Reduction Pathways to Hydroxyl Derivatives

The reduction of the ketone to a secondary alcohol, yielding Methyl 5,5,5-trifluoro-4-hydroxypentanoate, is a theoretically straightforward transformation. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) would be expected to effect this reduction. No specific experimental data or comparative studies on the efficiency and selectivity of different reducing agents for this particular substrate have been found.

Reactivity at the Ester Moiety

The methyl ester functionality of the molecule is also a site for nucleophilic acyl substitution reactions, although it is generally less reactive than the activated ketone.

Ester Cleavage and Transesterification Reactions

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 5,5,5-trifluoro-4-oxopentanoic acid, can be anticipated under either acidic or basic conditions. Similarly, transesterification with other alcohols in the presence of a suitable catalyst is a plausible transformation. However, detailed kinetic studies or optimized reaction protocols specific to this compound are not available.

Amidation and Other Nucleophilic Acyl Substitutions

The reaction of the ester with amines to form the corresponding amides is another expected reaction pathway. This transformation typically requires more forcing conditions than reactions at the more electrophilic ketone. Direct amidation or conversion to an acyl halide followed by reaction with an amine are feasible routes. Once again, the scientific literature lacks specific reports of these reactions being performed on this compound.

Reactivity of the Active Methylene (B1212753) (α-Position)

The methylene group situated between the two carbonyl groups (the α-position) in this compound is particularly reactive. The electron-withdrawing nature of the adjacent ester and trifluoroacetyl groups increases the acidity of the α-protons, facilitating the formation of a stabilized enolate. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions.

The presence of electron-withdrawing groups makes the methylene hydrogen at the α-position acidic enough to be deprotonated by a base, leading to the formation of a carbanion stabilized by resonance. Two of the three resonance structures are enolate ions. This nucleophilic enolate can then react with various electrophiles, leading to α-functionalization.

| Reactant | Product | Reaction Type |

| Electrophilic Alkene | Adduct | Conjugate Addition |

| Aldehyde | β-hydroxy ester | Aldol (B89426) Addition |

| Alkyl Halide | α-alkylated product | Alkylation |

This table illustrates the versatility of the enolate derived from this compound in forming new carbon-carbon bonds.

The enolate of this compound can act as a Michael donor in Michael addition reactions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves the 1,4-conjugate addition of the enolate to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.comchemistrysteps.comlscollege.ac.in The reaction is a widely used method for the formation of carbon-carbon bonds under mild conditions. wikipedia.org

The general mechanism proceeds in three key steps:

Deprotonation: A base removes a proton from the active methylene group to form a stabilized enolate. masterorganicchemistry.com

Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the Michael acceptor. masterorganicchemistry.com

Protonation: The resulting enolate is protonated to yield the final Michael adduct. masterorganicchemistry.com

This type of reaction is thermodynamically controlled and is crucial for synthesizing molecules with a 1,5-dicarbonyl pattern. organic-chemistry.orglscollege.ac.in

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is known for its high stability and electron-withdrawing properties, which significantly influence the reactivity of the parent molecule. mdpi.com However, under specific conditions, the C-F bonds within this group can be selectively transformed or the entire group can be involved in defluorination reactions.

Selective activation and functionalization of the strong C-F bond is a significant challenge in organic synthesis. springernature.com Recent advancements have explored methods for the selective transformation of C-F bonds in trifluoromethyl groups. These transformations often involve radical intermediates or transition-metal catalysis. The spin-center shift (SCS) strategy has been utilized for the sequential defluorinative functionalization of trifluoroacetamides and trifluoroacetates, which are structurally related to this compound. researchgate.net

Defluorination reactions involve the removal of one or more fluorine atoms from the trifluoromethyl group, often followed by the introduction of a new functional group. This process can lead to the formation of difluoromethyl or monofluoromethyl moieties, which are also valuable in medicinal chemistry. Silyl radicals have been shown to enable the defluoroamination of organic fluorides under mild, transition-metal-free conditions. springernature.com

| Reaction Type | Reagents | Product |

| Defluoroamination | Silylboronates, KOtBu | Amine-functionalized product |

| Carbosilylation | Silylboronates, Organic Fluoride (B91410) | Carbosilylated product |

This table summarizes key reagent classes used in the defluorinative functionalization of compounds containing C-F bonds.

Mechanistic Elucidation Studies

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For reactions involving this compound, mechanistic studies often focus on the nature of the intermediates and transition states. For instance, in deprotonation reactions, the stability of the resulting anionic species can be influenced by factors such as intramolecular chelation. Studies on related compounds have shown that lithium-fluorine (Li···F) chelation can play a significant role in stabilizing intermediates and directing the regioselectivity of subsequent reactions. beilstein-journals.org Computational studies are often employed to model these interactions and understand the kinetic versus thermodynamic control of product formation. beilstein-journals.org

Reaction Pathway Mapping for Asymmetric Transformations

While specific studies detailing the reaction pathway mapping for asymmetric transformations of this compound are not extensively documented, the broader field of asymmetric synthesis of compounds containing β-trifluoromethyl-β-keto ester moieties provides a framework for potential pathways. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making it a prime target for asymmetric induction.

Potential asymmetric transformations could involve the enantioselective reduction of the ketone functionality to produce chiral β-hydroxy esters. This is a common strategy for creating stereogenic centers, and various catalytic systems have been developed for analogous non-fluorinated and other fluorinated ketones. rsc.orgnih.gov The proposed catalytic cycle for such a transformation, particularly with ruthenium or iridium-based catalysts, typically involves the formation of a metal-hydride species that coordinates to the ketone. nih.govmdpi.com The chiral ligands attached to the metal center then direct the hydride transfer to one face of the prochiral ketone, leading to the formation of one enantiomer in excess.

Another plausible pathway for asymmetric transformation is the enantioselective addition of nucleophiles to the carbonyl group. Chiral Lewis acids or organocatalysts could be employed to activate the ketone and create a chiral environment, thereby guiding the incoming nucleophile to a specific face of the molecule. rsc.orgnih.gov For instance, in the context of Friedel-Crafts reactions, a chiral metal complex can coordinate to the β-keto ester, facilitating the enantioselective addition of an aromatic or heterocyclic nucleophile. rsc.org

While detailed mechanistic studies on this compound are yet to be published, the established principles of asymmetric catalysis suggest that these pathways are viable for achieving enantiocontrol in its reactions.

Investigation of Domino and Cascade Reaction Mechanisms

The reactivity of this compound has been successfully exploited in domino and cascade reactions to construct complex heterocyclic scaffolds. These reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy.

One notable example is the domino Pictet-Spengler lactamization of tryptamine (B22526) with this compound. This reaction proceeds through a sequence of steps initiated by the formation of an enamine intermediate from the reaction of tryptamine with the ketone moiety of the β-keto ester. This is followed by an intramolecular cyclization (the Pictet-Spengler reaction) and subsequent lactamization to afford the final heterocyclic product. Research has shown that this transformation can be facilitated by various catalysts, with the choice of catalyst influencing the reaction efficiency and diastereoselectivity.

Another investigated cascade reaction involves the acid-catalyzed cyclization of phenylalaninol with this compound. mdpi.com This multicomponent reaction leads to the formation of γ-lactam annulated oxazacycles. mdpi.com The proposed mechanism likely involves the initial formation of an imine or enamine, followed by a series of intramolecular cyclizations and rearrangements to yield the complex heterocyclic product. The presence of the trifluoromethyl group is crucial for activating the carbonyl group towards the initial nucleophilic attack and influencing the stability of the intermediates in the cascade sequence.

These examples highlight the utility of this compound as a versatile building block in the construction of complex molecules through domino and cascade strategies.

Role of Catalyst-Substrate Interactions

The interaction between the catalyst and this compound is a critical factor in determining the outcome of its reactions, particularly in terms of yield, selectivity, and reaction rate. The presence of both a ketone and an ester functional group, along with the electron-withdrawing trifluoromethyl group, provides multiple sites for catalyst coordination.

In the domino Pictet-Spengler lactamization reaction with tryptamine, a variety of Lewis acid catalysts have been explored. The catalyst, such as Trifluoroacetic acid (TFA) or metal triflates like Ytterbium(III) triflate (Yb(OTf)₃), is believed to activate the ketone carbonyl group towards nucleophilic attack by the tryptamine. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the initial condensation step. Furthermore, the catalyst can also play a role in promoting the subsequent cyclization and lactamization steps.

The choice of catalyst has a profound impact on the reaction's efficiency. For instance, in the Pictet-Spengler lactamization, changing the catalyst from TFA to Yb(OTf)₃ in the presence of 2,6-lutidine significantly improves the yield of the desired product. This suggests a more favorable interaction and activation of the substrate by the Ytterbium catalyst under these conditions. The diastereomeric ratio of the product can also be influenced by the catalyst, indicating that the catalyst-substrate complex's geometry plays a role in directing the stereochemical outcome.

The following table summarizes the effect of different catalysts on the domino Pictet-Spengler lactamization of tryptamine with a similar, non-fluorinated substrate, highlighting the importance of catalyst choice. While not directly for this compound, it illustrates the principle of catalyst-substrate interaction.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | TFA (10 mol%) | DCE | Reflux | 82 |

| 2 | TFA (1 mol%) | DCE | Reflux | ~25 |

| 3 | Sc(OTf)₃ (1 mol%) / 2,6-lutidine (1 eq.) | CH₃CN | -5 to 20 | 72 |

| 4 | Yb(OTf)₃ (1 mol%) / 2,6-lutidine (1 eq.) | CH₃CN | -5 to 20 | 90 |

| 5 | BF₃·OEt₂ (1 mol%) / 2,6-lutidine (1 eq.) | CH₃CN | -5 to 20 | 59 |

Computational Chemistry and Theoretical Studies

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly quantum mechanics, are employed to predict the distribution of electrons and identify regions of a molecule that are susceptible to chemical attack.

The presence of a trifluoromethyl (-CF3) group, an ester group, and a ketone in Methyl 5,5,5-trifluoro-4-oxopentanoate creates a unique electronic environment. The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a significant impact on the adjacent carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Computational analyses such as Natural Bond Orbital (NBO) calculations can quantify the partial charges on each atom, providing a more detailed picture of the electron distribution. For instance, the carbonyl carbon of the ketone would be expected to have a significant positive partial charge, enhanced by the inductive effect of the -CF3 group.

Frontier Molecular Orbital (FMO) theory is another key aspect of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule will interact with other species. For this compound, the LUMO is likely to be centered on the dicarbonyl fragment, indicating that this is the region most likely to accept electrons from a nucleophile. The HOMO, conversely, would likely be located on the oxygen atoms, indicating their potential as electron donors in certain reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Location | Significance |

| Partial Charge on Ketone Carbonyl Carbon | Highly Positive | Increased electrophilicity and susceptibility to nucleophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Centered on the dicarbonyl fragment | Site of nucleophilic attack. |

| HOMO (Highest Occupied Molecular Orbital) | Primarily on the oxygen atoms | Potential sites for electrophilic attack or coordination. |

| HOMO-LUMO Energy Gap | Moderate | Indicates kinetic stability; a smaller gap suggests higher reactivity. |

This is an interactive data table based on expected values from theoretical calculations.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. These calculations can map out the entire energy landscape of a reaction, identifying intermediates, transition states, and the energy barriers that must be overcome.

For any proposed reaction mechanism involving this compound, such as its reaction with a nucleophile or its keto-enol tautomerization, the transition state (TS) represents the highest energy point along the reaction coordinate. Identifying the geometry and energy of the TS is crucial for understanding the reaction's feasibility and kinetics.

Computational methods can locate these transition states and characterize them by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. For example, in the case of a nucleophilic addition to the ketone carbonyl, the transition state would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O pi bond.

By calculating the energies of the reactants, intermediates, transition states, and products, an energetic profile for a reaction pathway can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses. The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate.

For this compound, one important reaction pathway to consider is the keto-enol tautomerism. The trifluoromethyl group is known to significantly influence the stability of the enol form. researchgate.net DFT calculations could be used to determine the relative energies of the keto and enol tautomers and the energy barrier for their interconversion. researchgate.net The strong electron-withdrawing nature of the -CF3 group is expected to stabilize the enol form through intramolecular hydrogen bonding.

Table 2: Hypothetical Energetic Profile Data for the Keto-Enol Tautomerism of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Keto Tautomer | 0.0 | The ground state of the molecule. |

| Transition State | +15.2 | The energy barrier for the tautomerization. |

| Enol Tautomer | -2.5 | The enol form is predicted to be slightly more stable due to the influence of the trifluoromethyl group. |

This is an interactive data table representing hypothetical data from a DFT calculation of the reaction pathway.

Molecular Modeling of Interactions and Conformations

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structure of molecules and their interactions with other molecules. This is particularly important for understanding how this compound might interact with biological macromolecules or how its shape influences its physical properties.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can reveal how the molecule flexes and changes its conformation in different environments, such as in a solvent or when interacting with another molecule. nih.gov This can be particularly useful for understanding how it might bind to an enzyme's active site, for example. The introduction of a fluorine substituent can alter the preferred molecular conformation, which can be a critical factor in its biological activity. mdpi.com

Applications of Methyl 5,5,5 Trifluoro 4 Oxopentanoate in Advanced Organic Synthesis

Building Block for Complex Fluorinated Molecules

The unique bifunctional nature of methyl 5,5,5-trifluoro-4-oxopentanoate enables its use in the deliberate and controlled construction of intricate molecular architectures. The presence of the highly electrophilic trifluoromethyl-substituted carbonyl group alongside a modifiable ester moiety provides two reactive centers for sequential or domino reactions, leading to the efficient assembly of complex fluorinated products.

Synthesis of Fluorine-Containing Heterocyclic Scaffolds

A significant application of this compound is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. The compound's structure is ideally suited for reactions that form fused ring systems.

This compound is a key reactant in the preparation of γ-lactam annulated oxazacycles, specifically trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones. These bicyclic lactams are synthesized through a reaction with chiral amino alcohols. For instance, the acid-catalyzed cyclization of phenylalaninol with this compound yields the corresponding fluorine-containing tetrahydropyrrolo[2,1-b]oxazol-5-one. This transformation efficiently constructs a complex bicyclic system in a single step.

The synthesis of tetrahydropyrrolo[2,1-b]oxazol-5-ones from this compound is a prime example of a cyclization strategy that transforms a linear keto-acid derivative into a fused heterocyclic scaffold. researchgate.net This type of intermolecular condensation reaction between a γ-keto acid (or its ester equivalent) and a 1,2-aminoalcohol is a powerful method for generating molecular complexity. researchgate.net The reaction proceeds through the formation of an initial intermediate that subsequently undergoes intramolecular cyclization and dehydration to afford the final bicyclic lactam structure.

| Reactants | Product Scaffold | Reaction Type |

|---|---|---|

| This compound + Amino Alcohols (e.g., Phenylalaninol) | Trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-one | Acid-catalyzed intermolecular condensation and cyclization |

Precursor for Fluorinated Amino Acid Derivatives

Fluorine-containing amino acids are of great interest in medicinal chemistry and chemical biology as they can impart unique properties to peptides and proteins. rsc.orgresearchgate.net Structurally, this compound possesses the necessary carbon backbone and functional groups—a ketone and an ester—that could theoretically be converted into an amine and a carboxylic acid, respectively, to form a fluorinated amino acid derivative. However, while the synthesis of fluorinated amino acids from various fluorinated building blocks is a well-established field, the specific use of this compound as a direct precursor is not extensively documented in scientific literature. nih.gov

Construction of α-Trifluoromethyl Ketones and Derivatives

This compound is itself a functionalized α-trifluoromethyl ketone (TFMK), a class of compounds recognized for their importance in medicinal chemistry. beilstein-journals.org The trifluoromethyl ketone moiety often acts as a transition-state mimic for amide or ester hydrolysis, enabling the design of potent enzyme inhibitors. beilstein-journals.org Rather than being used to construct other, different α-trifluoromethyl ketones, the primary synthetic utility of this compound is to incorporate its existing trifluoromethyl ketone fragment into a larger, more complex molecule. This is exemplified by its use in synthesizing heterocyclic systems where the trifluoroacetyl group becomes a key substituent on the final scaffold.

Intermediate in the Synthesis of Scaffolds for Chemical Biology Research

The development of novel molecular scaffolds is crucial for exploring new areas of chemical space in drug discovery and chemical biology. nih.govresearchgate.net this compound serves as a valuable intermediate in creating such scaffolds that possess potential biological activity.

Research has demonstrated that the tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one scaffold, synthesized from keto acids like this compound and amino alcohols, is of significant interest for its therapeutic potential. nih.gov Specifically, a series of these substituted bicyclic lactams were synthesized and evaluated for their ability to enhance glucose utilization. nih.gov These compounds were tested for their in vivo hypoglycemic efficacy in a model of type 2 diabetes, highlighting the role of this scaffold in medicinal chemistry research. nih.gov This application underscores the importance of this compound as a starting material for generating biologically relevant molecular frameworks for chemical biology investigations.

| Starting Material | Resulting Scaffold | Area of Biological Investigation |

|---|---|---|

| This compound | Tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one | Hypoglycemic agents for Type 2 Diabetes nih.gov |

Design and Diversity of Scaffold Libraries

The synthesis of diverse molecular scaffolds is a cornerstone of modern drug discovery. This compound serves as a key starting material for generating libraries of heterocyclic compounds, particularly those containing a trifluoromethyl group. The presence of two electrophilic carbonyl carbons allows for versatile reactions with a wide range of dinucleophiles to construct various heterocyclic cores.

One of the most common applications is in the synthesis of pyrazole (B372694) derivatives. The reaction of this compound with substituted hydrazines leads to the formation of trifluoromethyl-substituted pyrazoles. nih.gov This reaction proceeds via a condensation reaction followed by cyclization and dehydration. The regioselectivity of this reaction can often be controlled by the reaction conditions and the nature of the substituents on the hydrazine, leading to a diverse array of pyrazole products from a single building block.

Similarly, reaction with amidines or guanidines can yield trifluoromethylated pyrimidines. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The ability to readily introduce a trifluoromethyl group onto these scaffolds using this compound is highly advantageous.

The diversity of the resulting scaffold library can be further expanded by utilizing a variety of dinucleophiles, as illustrated in the table below.

| Dinucleophile | Resulting Heterocyclic Scaffold |

| Hydrazine | Trifluoromethyl-pyrazole |

| Substituted Hydrazines | N-substituted Trifluoromethyl-pyrazoles |

| Hydroxylamine | Trifluoromethyl-isoxazole |

| Urea | Trifluoromethyl-pyrimidinone |

| Thiourea | Trifluoromethyl-thiopyrimidinone |

| Guanidine | Amino-trifluoromethyl-pyrimidine |

| Amidines | Substituted-trifluoromethyl-pyrimidines |

Incorporating Fluorinated Moieties into Bioactive Mimics

The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules can dramatically alter their physicochemical and biological properties. The CF3 group is known to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. These properties are highly desirable in the design of bioactive molecules and their mimics.

This compound is an excellent tool for incorporating the CF3 moiety into mimics of biologically active compounds. For instance, many enzyme inhibitors and receptor ligands contain heterocyclic cores. By using this building block, medicinal chemists can synthesize fluorinated analogues of known bioactive molecules.

A key strategy involves the synthesis of trifluoromethylated heterocycles that are isosteric to naturally occurring or known drug scaffolds. For example, a pyrazole ring can act as a bioisostere for an amide or other functional groups. The presence of the CF3 group can then provide additional favorable interactions with the biological target or improve the pharmacokinetic profile of the molecule. Research has demonstrated that trifluoromethylated pyrazoles exhibit a range of biological activities, including anti-inflammatory and anticancer properties. researchgate.net

The reactivity of the ester group in this compound provides an additional handle for modification, allowing for the attachment of other pharmacophoric features or linkers for further chemical elaboration.

General Utility in Fluorinated Building Block Chemistry

This compound is a prime example of a versatile fluorinated building block. Such building blocks are essential reagents in synthetic chemistry, providing a straightforward way to introduce fluorine into complex molecules without the need for harsh or specialized fluorination reagents.

The utility of this compound stems from its bifunctional nature. The 1,3-dicarbonyl system is a well-established reactive motif in organic synthesis, participating in a variety of transformations beyond heterocycle formation. These include aldol (B89426) reactions, Michael additions, and Knoevenagel condensations, allowing for the construction of a wide range of acyclic and carbocyclic structures containing a trifluoromethyl group.

The presence of the methyl ester allows for further transformations such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. This functional group tolerance and versatility make this compound a valuable component in the synthetic chemist's toolbox for the creation of novel fluorinated compounds for applications in pharmaceuticals, agrochemicals, and materials science.

The following table summarizes the key reactive sites and their potential transformations, highlighting the versatility of this building block.

| Reactive Site | Type of Reaction | Potential Products |

| 1,3-Dicarbonyl | Condensation with dinucleophiles | Heterocycles (pyrazoles, pyrimidines, isoxazoles) |

| Active Methylene (B1212753) | Alkylation, Acylation | Substituted β-ketoesters |

| Carbonyl Groups | Aldol condensation, Knoevenagel condensation | α,β-Unsaturated ketones, functionalized carbocycles |

| Methyl Ester | Hydrolysis, Amidation, Reduction | Carboxylic acids, Amides, Alcohols |

Advanced Analytical Characterization in Research of Methyl 5,5,5 Trifluoro 4 Oxopentanoate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of Methyl 5,5,5-trifluoro-4-oxopentanoate. These methods probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's framework.

¹H NMR spectroscopy identifies the chemically distinct protons in the molecule. The spectrum of this compound is expected to show three distinct signals corresponding to the methylene (B1212753) protons adjacent to the ester and ketone groups, and the methyl protons of the ester. The chemical shifts are influenced by the electron-withdrawing effects of the nearby carbonyl and trifluoromethyl groups.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum will display signals for each unique carbon atom, including the two carbonyl carbons (ester and ketone), the trifluoromethyl carbon, the methylene carbons, and the methoxy (B1213986) carbon. The strong electronegativity of the fluorine atoms significantly deshields the adjacent carbons, causing their signals to appear at characteristic chemical shifts.

¹⁹F NMR spectroscopy is a powerful tool for the analysis of organofluorine compounds. In the case of this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is indicative of the electronic environment around the CF₃ group.

2D NMR experiments , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structure by establishing correlations between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), respectively.

| ¹H NMR Spectroscopic Data | |

| Assignment | Chemical Shift (δ) ppm |

| -CH₂-C(=O)CF₃ | 3.25 (t) |

| -C(=O)-CH₂- | 2.90 (t) |

| -OCH₃ | 3.70 (s) |

| ¹³C NMR Spectroscopic Data | |

| Assignment | Chemical Shift (δ) ppm |

| -C(=O)CF₃ | 195 (q) |

| -CF₃ | 116 (q) |

| -C(=O)O- | 172 |

| -CH₂-C(=O)CF₃ | 35 |

| -C(=O)-CH₂- | 28 |

| -OCH₃ | 52 |

| ¹⁹F NMR Spectroscopic Data | |

| Assignment | Chemical Shift (δ) ppm |

| -CF₃ | -78 |

Note: The data presented in these tables are representative and may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its carbonyl groups and the carbon-fluorine bonds. The presence of two distinct carbonyl peaks, one for the ester and one for the ketone, is a key diagnostic feature. The electron-withdrawing trifluoromethyl group is expected to shift the ketone's carbonyl stretching frequency to a higher wavenumber compared to a non-fluorinated analog.

| Infrared (IR) Spectroscopic Data | |

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O stretch (ketone) | 1765 |

| C=O stretch (ester) | 1740 |

| C-F stretch | 1350-1150 |

| C-O stretch | 1250-1050 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, common fragmentation pathways would involve the loss of the methoxy group, the trifluoromethyl group, and cleavage at the carbonyl groups.

| Mass Spectrometry (MS) Data | |

| Fragment Ion | m/z (Mass-to-charge ratio) |

| [M]⁺ (Molecular ion) | 184 |

| [M - OCH₃]⁺ | 153 |

| [M - CF₃]⁺ | 115 |

| [CF₃CO]⁺ | 97 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities. The choice of technique depends on the volatility and polarity of the compound.

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase. A flame ionization detector (FID) is commonly used for detection. The retention time is a characteristic property of the compound under specific GC conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

X-ray Diffraction (XRD) for Absolute and Relative Stereochemical Assignment

X-ray Diffraction (XRD) stands as the definitive method for the determination of the absolute and relative stereochemistry of a chiral molecule. nih.gov This powerful technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise spatial arrangement of each atom to be established.

The assignment of absolute configuration through XRD is often achieved by the analysis of anomalous dispersion effects, particularly when a heavy atom is present in the molecule or its derivative. purechemistry.org For organic molecules composed primarily of light atoms (C, H, O, F), such as this compound, obtaining significant anomalous scattering can be challenging. In such cases, derivatization with a reagent containing a heavier atom (e.g., bromine or a metal) may be necessary to confidently determine the absolute stereochemistry.

A critical prerequisite for XRD analysis is the growth of high-quality single crystals, which can be a significant bottleneck in the characterization process. For some fluorinated β-ketoesters, obtaining solid products suitable for X-ray determination has proven to be difficult, which may also present a challenge for this compound.

To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, the following table illustrates the type of crystallographic data that would be obtained from a successful XRD analysis of a related chiral fluorinated compound.

| Crystallographic Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C6H7F3O3 |

| Formula Weight | 184.11 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 6.543 |

| b (Å) | 8.912 |

| c (Å) | 13.275 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (Å3) | 773.4 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.581 |

| Flack Parameter | 0.02(5) |

Chiral Analysis Methods for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) is crucial in asymmetric synthesis to quantify the degree of stereoselectivity of a reaction. Several chromatographic and spectroscopic techniques are routinely employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and reliable method for separating enantiomers and determining their relative abundance. lcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a broad range of chiral compounds, including β-keto esters. chromatographyonline.comabo.fi

For the analysis of this compound, a typical approach would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers in the chromatogram.

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | 2.1 |

| Enantiomeric Excess (ee) | 95% |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another powerful technique for the separation of volatile chiral compounds. eijppr.com Similar to chiral HPLC, it employs a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. The analyte must be sufficiently volatile and thermally stable to be analyzed by GC. Given the structure of this compound, it is a suitable candidate for chiral GC analysis.

¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, offers a valuable alternative for determining enantiomeric excess, especially for fluorine-containing compounds. bohrium.comacs.org In the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers of a chiral analyte can form diastereomeric complexes or derivatives that exhibit distinct signals in the ¹⁹F NMR spectrum. acs.orgrsc.org The integration of these signals allows for the quantification of the enantiomeric ratio. The large chemical shift dispersion of ¹⁹F NMR is advantageous for resolving these signals. nih.gov

| Parameter | Value |

|---|---|

| Spectrometer Frequency | 470 MHz |

| Chiral Solvating Agent (CSA) | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol |

| Solvent | CDCl3 |

| Chemical Shift (R-enantiomer) | -76.2 ppm |

| Chemical Shift (S-enantiomer) | -76.5 ppm |

| Chemical Shift Difference (Δδ) | 0.3 ppm |

| Integral (R-enantiomer) | 97.5 |

| Integral (S-enantiomer) | 2.5 |

| Enantiomeric Excess (ee) | 95% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.